Ac4GlcNAlk
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac4GlcNAlk typically involves the acetylation of glucosamine derivatives followed by the introduction of an alkyl chain. The general synthetic route includes:
Acetylation: Glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the tetraacetate derivative.
Alkylation: The acetylated glucosamine is then reacted with an alkyne-containing reagent, such as 4-pentynoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of glucosamine are acetylated in industrial reactors.
Efficient Alkylation: The alkylation step is optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ac4GlcNAlk undergoes several types of chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted under basic conditions to yield deacetylated derivatives.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole-linked compounds.
Common Reagents and Conditions
Deacetylation: Sodium methoxide in methanol is commonly used to remove acetyl groups.
Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Deacetylated Derivatives: Removal of acetyl groups yields glucosamine derivatives.
Triazole-Linked Compounds: Click chemistry reactions produce triazole-linked products, useful in various biochemical applications.
Scientific Research Applications
Ac4GlcNAlk is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules, including PROTACs.
Biology: For studying glycosylation patterns on cell surfaces and identifying O-GlcNAc modified proteins.
Medicine: In the development of targeted therapies that exploit the ubiquitin-proteasome system for protein degradation.
Industry: As a chemical reporter in the production of glycoproteins and other biotechnological applications.
Mechanism of Action
Ac4GlcNAlk exerts its effects through its incorporation into glycoproteins. In cells expressing the engineered pyrophosphorylase, mut-AGX1, this compound is converted into UDP-GlcNAlk, which is then incorporated into glycoproteins. This incorporation allows for the study of glycosylation patterns and the identification of O-GlcNAc modified proteins .
Comparison with Similar Compounds
Similar Compounds
Ac4GlcNAz: Another metabolic chemical reporter used for studying glycosylation.
Ac4GalNAz: Used for labeling and studying glycoproteins.
Uniqueness
Ac4GlcNAlk is unique due to its alkyne functional group, which allows for specific click chemistry reactions. This feature makes it particularly useful in the synthesis of PROTACs and other complex molecules, providing a versatile tool for chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C19H25NO10 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1 |
InChI Key |
PODQGPKRSTUNAT-ULAPBGCESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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